molecular formula C30H27N3O4 B11551244 N-[(1Z)-3-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide

N-[(1Z)-3-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide

Cat. No.: B11551244
M. Wt: 493.6 g/mol
InChI Key: YYNLOBNDKLBVJP-WJZWMYDESA-N
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Description

N-[(1Z)-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps:

    Formation of the Hydrazone: The initial step involves the reaction of 2-hydroxynaphthaldehyde with hydrazine to form the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate is then reacted with 4-propoxybenzaldehyde under acidic conditions to form the desired compound.

    Final Coupling: The final step involves coupling the intermediate with benzoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

N-[(1Z)-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Possible applications in the development of organic semiconductors or light-emitting materials.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1Z)-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-METHOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE
  • N-[(1Z)-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-ETHOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE

Uniqueness

The uniqueness of N-[(1Z)-1-{N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C30H27N3O4

Molecular Weight

493.6 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C30H27N3O4/c1-2-18-37-24-15-12-21(13-16-24)19-27(32-29(35)23-9-4-3-5-10-23)30(36)33-31-20-26-25-11-7-6-8-22(25)14-17-28(26)34/h3-17,19-20,34H,2,18H2,1H3,(H,32,35)(H,33,36)/b27-19-,31-20+

InChI Key

YYNLOBNDKLBVJP-WJZWMYDESA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O)\NC(=O)C4=CC=CC=C4

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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